2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the benzimidazole-derived hydrazone class, characterized by a benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazone functionality is formed by condensation of the hydrazide with 3,4-dimethoxybenzaldehyde, resulting in an (E)-configured imine. The benzyl group at the N1 position of the benzimidazole enhances lipophilicity, while the 3,4-dimethoxyphenyl substituent contributes to electronic and steric properties, influencing biological activity and solubility .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-31-22-13-12-19(14-23(22)32-2)15-26-28-24(30)17-33-25-27-20-10-6-7-11-21(20)29(25)16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVMYZBXCLIINF-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves the condensation of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
- 1-Benzyl vs. 1-Methyl/1-Ethyl :
- The 1-benzyl group in the target compound increases steric bulk and lipophilicity compared to 1-methyl (e.g., N′-[(E)-(3-hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide, ) or 1-ethyl derivatives (). This modification may enhance membrane permeability but reduce aqueous solubility .
- Ethyl-substituted analogs (e.g., 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-hydroxyphenyl)methylene]acetohydrazide, ) show similar synthetic yields (~59–90%) but differ in pharmacokinetic profiles due to altered alkyl chain length .
Arylidene Group Modifications
- 3,4-Dimethoxyphenyl vs. Halogenated/Substituted Phenyl: Replacement of 3,4-dimethoxy with 4-fluoro (e.g., hydrazone114, ) introduces electron-withdrawing effects, reducing antimicrobial MIC values (13.3–26.6 μM against E. coli and K. pneumoniae) compared to electron-donating methoxy groups .
Core Structure Variations
- Benzimidazole-Sulfanyl vs. Indole/Coumarin Derivatives: Indole-based analogs (e.g., N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide, 3p, ) exhibit comparable synthetic yields (92%) but lower melting points (177–180°C vs. >250°C for benzimidazoles), suggesting differences in crystallinity . Coumarin-amino derivatives (e.g., 4i, ) with 3,4-dimethoxyphenyl groups show antibacterial activity against S. aureus and E.
Spectroscopic Data
Antimicrobial Activity
Anticancer Potential
- Tetrahydroquinoline derivatives with 3,4-dimethoxy substituents (e.g., C11, IC50 = 3.10 μM, ) demonstrate strong cytotoxicity, suggesting the target compound may exhibit similar efficacy via kinase inhibition .
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a member of the benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 422.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1321932-27-7 |
Structural Features
The compound features a benzimidazole ring, a sulfanyl group, and a hydrazide moiety, which contribute to its biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Properties
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains and fungi. A study indicated that modifications on the benzimidazole ring can enhance antimicrobial potency, making it a promising candidate for further development in this area .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that it possesses notable antioxidant activity, comparable to established antioxidants . This suggests its potential utility in preventing oxidative damage in biological systems.
The proposed mechanism of action involves the inhibition of specific enzymes and receptors associated with disease processes. The benzimidazole moiety is known to interact with various molecular targets, potentially modulating pathways involved in inflammation and cancer progression .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's safety profile. Results indicate that while it exhibits cytotoxic effects against certain cancer cell lines, it demonstrates selective toxicity that spares normal cells, suggesting a therapeutic window for potential anticancer applications .
Study 1: Antimicrobial Evaluation
In a study focusing on the synthesis and evaluation of similar benzimidazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) in the micromolar range, indicating strong antibacterial activity .
Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capacity of several benzimidazole derivatives. The compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cellular models, highlighting its potential as an antioxidant agent .
Study 3: Cytotoxicity Profiling
Research involving human cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed an increase in Annexin V-positive cells upon treatment with the compound, indicating its potential as an anticancer agent .
Q & A
Basic: What are the standard protocols for synthesizing this compound?
The synthesis typically involves a multi-step process:
Condensation : Reacting a benzimidazole-thiol intermediate with a substituted acetohydrazide under reflux conditions in ethanol or methanol.
Hydrazone Formation : Introducing the (E)-3,4-dimethoxyphenyl aldehyde via Schiff base formation, often catalyzed by acetic acid.
Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol is used to isolate the product.
- Key Variables : Temperature (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 for aldehyde:hydrazide) are critical .
Basic: How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the benzimidazole core (δ 7.2–8.1 ppm) and hydrazone proton (δ 8.3–8.5 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 503.8) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
Basic: What solvents and conditions are optimal for its solubility in experimental settings?
- Polar Solvents : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at 10–20 mM concentrations.
- Limited Solubility : Poorly soluble in water; use sonication or co-solvents (e.g., 5% Tween-80) for in vitro assays.
- Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the hydrazone bond .
Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?
- Substituent Variations : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 4-chloro) or dimethoxyphenyl groups to assess bioactivity shifts.
- Biological Assays : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like EGFR or HDAC .
Advanced: What are the key challenges in optimizing reaction yields during synthesis, and how can they be addressed?
- Low Yields (30–40%) : Often due to steric hindrance at the benzimidazole-thiol site. Solutions:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Optimize solvent polarity (e.g., switch from ethanol to THF) to stabilize intermediates.
- Byproduct Formation : Monitor via TLC (chloroform:methanol, 9:1) and employ gradient elution during purification .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
- Assay Validation : Cross-test in multiple models (e.g., cell-based vs. enzymatic assays) to rule out false positives.
- Dose-Response Analysis : Establish EC/IC curves to differentiate potency from nonspecific effects.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., triazole derivatives) to identify trends .
Advanced: What mechanistic insights exist for this compound’s bioactivity in pharmacological contexts?
- Enzyme Inhibition : The hydrazone group chelates metal ions in catalytic sites (e.g., zinc in HDACs), disrupting activity.
- Receptor Modulation : The benzimidazole core interacts with ATP-binding pockets in kinases via π-π stacking.
- In Vivo Models : Use xenograft mice to evaluate antitumor efficacy, with pharmacokinetic profiling (C, t) via LC-MS .
Advanced: How to predict its reactivity toward nucleophiles or electrophiles in synthetic modifications?
- Electrophilic Sites : The sulfanyl (–S–) group is susceptible to oxidation (e.g., with HO) to sulfoxide/sulfone derivatives.
- Nucleophilic Attack : The hydrazone nitrogen can undergo alkylation or acylation.
- Computational Tools : Density Functional Theory (DFT) calculations (Gaussian 16) identify reactive sites via Fukui indices .
Advanced: What purification strategies are effective for removing byproducts with similar polarity?
- Preparative HPLC : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water.
- Countercurrent Chromatography : Isolate impurities using hexane/ethyl acetate/butanol/methanol (5:5:1:5).
- Crystallization : Recrystallize from a methanol/chloroform mixture (1:3) to enhance purity .
Advanced: How to validate target interactions using biophysical methods?
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA) and measure binding kinetics (k/k).
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
- X-ray Crystallography : Co-crystallize the compound with the target to resolve interaction modes at Ångström resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
